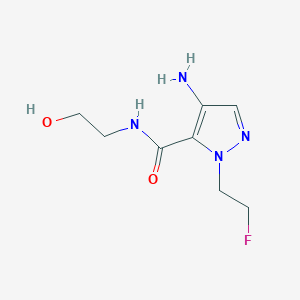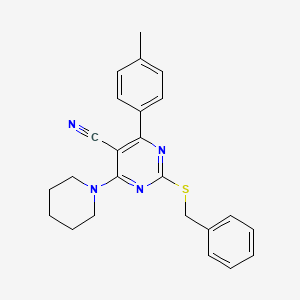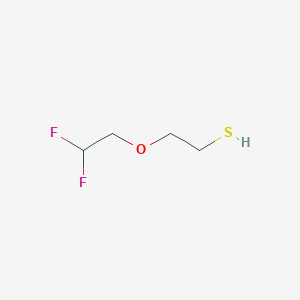
N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a fundamental component in many biologically active compounds and is widely used by medicinal chemists .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, a triazine ring, and a fluorophenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
Two-Photon Absorption Chromophores
A study synthesized multi-branched two-photon absorption chromophores containing styrylpyridyl moieties, which demonstrated significant two-photon absorption (TPA) properties. These properties are critical for applications in optical data storage, photodynamic therapy, and the development of fluorescence imaging techniques, showcasing the potential of triazine derivatives in advanced material science (Yan et al., 2007).
Antiproliferative Activity
Another research effort led to the synthesis of fluorinated triazinones, which were evaluated for their antiproliferative activity against various cancer cell lines. This investigation highlights the importance of triazine derivatives in medicinal chemistry, particularly in the search for new anticancer agents (Dolzhenko et al., 2008).
Antibacterial Agents
A study developed new fluorine-substituted amino-triazines as lamotrigine analogs, evaluating their in vitro antibacterial activity. Some compounds showed significant activity against a variety of bacteria, suggesting the potential of these derivatives as antibacterial agents (Alharbi & Alshammari, 2019).
Kinase Inhibition for Cancer Treatment
Research on docking and quantitative structure–activity relationship studies for triazine derivatives as c-Met kinase inhibitors indicates their potential in cancer therapy. These compounds' orientations and conformations in the kinase active site were analyzed, providing insights into designing more effective inhibitors (Caballero et al., 2011).
Synthesis Techniques and Antileukemic Activity
A study outlined a new one-pot, three-component synthesis method under microwave irradiation for triazine derivatives. This method offers a fast and efficient way to produce compounds with potential antileukemic activity, showcasing the versatility of triazine derivatives in synthesis methodologies and their potential in treating leukemia (Dolzhenko et al., 2021).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to have a wide range of target selectivity .
Mode of Action
The mode of action of pyrrolidine derivatives can vary greatly depending on their specific structures and substituents . They can interact with their targets in different ways, leading to various biological effects .
Biochemical Pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, among others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine derivatives can be influenced by various factors, including their specific structures and the presence of different substituents .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can vary widely, depending on their specific structures and modes of action .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6.ClH/c18-13-5-7-14(8-6-13)19-15-20-16(23-9-1-2-10-23)22-17(21-15)24-11-3-4-12-24;/h5-8H,1-4,9-12H2,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZOVFIMMBUEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)


![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)



![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)
![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)

